molecular formula C10H9F3N2O2 B2574243 (3-Hydroxyazetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1290719-65-1

(3-Hydroxyazetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2574243
CAS RN: 1290719-65-1
M. Wt: 246.189
InChI Key: CZERPHFKSUVEJK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions .

Scientific Research Applications

Organic Synthesis and Catalysis

A notable area of application is in the field of organic synthesis, where related compounds serve as key intermediates or catalysts for creating complex molecular structures. For example, studies on the synthesis of novel fused chromone-pyrimidine hybrids and various pyrimidine derivatives highlight the utility of similar compounds in synthesizing functionally diverse and potentially bioactive molecules through processes such as the ANRORC rearrangement (Sambaiah et al., 2017). Additionally, research on zinc complexes with multidentate nitrogen ligands, which catalyze aldol reactions, suggests potential catalytic applications for compounds with similar structural motifs (Darbre et al., 2002).

Pharmacokinetics

Research on the metabolism, excretion, and pharmacokinetics of structurally related compounds, such as dipeptidyl peptidase IV inhibitors, provides insights into how modifications in structure can influence the biological distribution and elimination of these molecules. This is crucial for designing compounds with optimized pharmacological profiles (Sharma et al., 2012).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds structurally related to "(3-Hydroxyazetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone." For instance, synthesis and evaluation of pyridine derivatives have shown variable and modest activity against bacteria and fungi, indicating the potential for such compounds to be developed as antimicrobial agents (Patel et al., 2011).

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it .

properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-2-1-6(3-14-8)9(17)15-4-7(16)5-15/h1-3,7,16H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERPHFKSUVEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxyazetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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